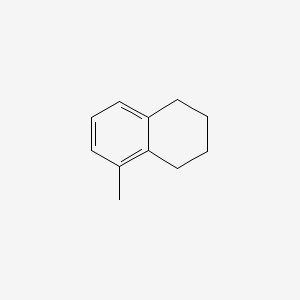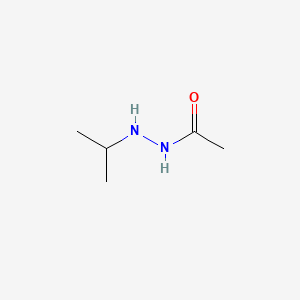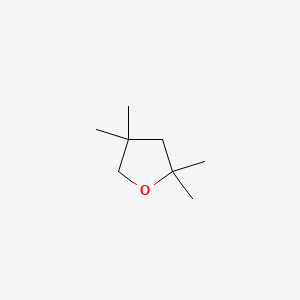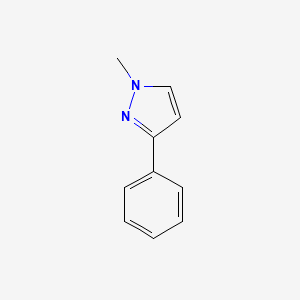
1,2,3,5-四-O-乙酰基-D-木糖呋喃糖
描述
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a derivative of D-xylose, a monosaccharide. This compound is extensively used as a nucleoside precursor in various biochemical applications . It is known for its role in the synthesis of complex molecules and its utility in the biomedical sector.
科学研究应用
1,2,3,5-Tetra-O-acetyl-D-xylofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor in the synthesis of nucleosides and nucleotides.
Industry: Utilized in the production of various biochemical reagents and intermediates.
作用机制
Target of Action
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is primarily used as a nucleoside precursor . Its primary targets are the nucleosides in the body, which play a crucial role in various biological functions, including energy transfer and signal transduction .
Mode of Action
This compound interacts with its targets by serving as a starting material for the synthesis of nucleosides . It is incorporated into the nucleoside structure, leading to the formation of new nucleosides .
Biochemical Pathways
The biochemical pathways affected by 1,2,3,5-Tetra-O-acetyl-D-xylofuranose are primarily those involved in nucleoside synthesis . The compound’s incorporation into nucleosides can affect various downstream effects, including the synthesis of DNA and RNA, and the regulation of many cellular processes .
Pharmacokinetics
As a nucleoside precursor, its bioavailability would likely depend on its ability to be absorbed and metabolized into active nucleosides in the body .
Result of Action
The molecular and cellular effects of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose’s action primarily involve the synthesis of nucleosides . By serving as a precursor, it contributes to the formation of nucleosides, which are essential components of nucleic acids like DNA and RNA .
生化分析
Biochemical Properties
1,2,3,5-tetra-O-acetyl-D-xylofuranose plays a significant role in biochemical reactions. It is involved in the synthesis of nucleosides, which are key components of nucleic acids
Cellular Effects
As a precursor to nucleosides, it likely influences cell function indirectly through its role in nucleic acid synthesis .
Molecular Mechanism
As a precursor to nucleosides, it may exert its effects at the molecular level through its involvement in nucleic acid synthesis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1,2,3,5-tetra-O-acetyl-D-xylofuranose in laboratory settings. It is known to be stable for at least 4 years when stored at -20°C .
Metabolic Pathways
1,2,3,5-tetra-O-acetyl-D-xylofuranose is involved in the metabolic pathway of nucleoside synthesis
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is typically synthesized through the acetylation of D-xylose. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to control the rate of acetylation and to ensure the selective formation of the tetra-acetylated product .
Industrial Production Methods
In industrial settings, the production of 1,2,3,5-tetra-O-acetyl-D-xylofuranose follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
1,2,3,5-Tetra-O-acetyl-D-xylofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylofuranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: D-xylofuranose.
Oxidation: Corresponding carboxylic acids.
Substitution: Derivatives with different functional groups.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-D-xylopyranose
- 2,3,4,5-Tetra-O-acetyl-D-xylose
- D-Xylose, 2,3,4,5-tetraacetate
Uniqueness
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other tetra-acetylated derivatives. This uniqueness makes it particularly valuable in specific synthetic applications and biochemical pathways .
属性
IUPAC Name |
[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















